BenchChemオンラインストアへようこそ!

N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide

Medicinal Chemistry Scaffold Design C–H Functionalization

N-(2-Ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS 1251576‑74‑5; molecular formula C₁₈H₁₄F₂N₂O₂; molecular weight 328.3 g·mol⁻¹) is a synthetic quinoline–benzamide hybrid that combines a 2‑ethoxy‑substituted quinoline core with a 2,6‑difluorinated benzamide side‑chain. The 2‑ethoxyquinolin‑8‑amine scaffold is a recognized privileged structure in antifungal discovery, while the 2,6‑difluorobenzamide motif is widely employed in medicinal chemistry to modulate lipophilicity (computed partition coefficient, cLogP), metabolic stability, and target‑binding geometry.

Molecular Formula C18H14F2N2O2
Molecular Weight 328.319
CAS No. 1251576-74-5
Cat. No. B2387962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide
CAS1251576-74-5
Molecular FormulaC18H14F2N2O2
Molecular Weight328.319
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC=C3F)F)C=C1
InChIInChI=1S/C18H14F2N2O2/c1-2-24-15-10-9-11-5-3-8-14(17(11)22-15)21-18(23)16-12(19)6-4-7-13(16)20/h3-10H,2H2,1H3,(H,21,23)
InChIKeyDRJNGIPYCCCURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS 1251576-74-5): Chemical Identity, Structural Motif & Procurement Baseline


N-(2-Ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS 1251576‑74‑5; molecular formula C₁₈H₁₄F₂N₂O₂; molecular weight 328.3 g·mol⁻¹) is a synthetic quinoline–benzamide hybrid that combines a 2‑ethoxy‑substituted quinoline core with a 2,6‑difluorinated benzamide side‑chain . The 2‑ethoxyquinolin‑8‑amine scaffold is a recognized privileged structure in antifungal discovery, while the 2,6‑difluorobenzamide motif is widely employed in medicinal chemistry to modulate lipophilicity (computed partition coefficient, cLogP), metabolic stability, and target‑binding geometry . The compound is commercially supplied for non‑human research use only, and its structural novelty – the specific pairing of a 2‑ethoxy group on the quinoline C‑2 position with ortho,ortho′‑fluorine substitution on the benzamide ring – makes it a strategic tool for structure‑activity relationship (SAR) exploration .

Why N-(2-Ethoxyquinolin-8-yl)-2,6-difluorobenzamide Cannot Be Readily Replaced by Generic Quinoline Amides


Superficially similar quinoline amides cannot be freely interchanged because the combination of a 2‑ethoxy group on the quinoline nucleus and a 2,6‑difluoro substitution pattern on the benzamide moiety generates a unique spatial and electronic fingerprint that is absent in analogs lacking either motif . Published SAR for 2,6‑disubstituted quinoline antifungals demonstrates that even minor alterations of the amide side‑chain or the quinoline 2‑substituent profoundly impact minimal fungicidal concentration (MFC; e.g., moving from a 6‑amide to a 6‑urea can alter biofilm eradication activity by >2‑fold) [1]. Consequently, substituting this compound with a non‑ethoxy or non‑difluoro congener risks unpredictable changes in target engagement, solubility, and metabolic stability that cannot be extrapolated from class‑level expectations alone [1].

N-(2-Ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS 1251576‑74‑5) – Quantitative Differentiation Evidence Matrix


Structural Uniqueness vs. Closest Quinoline‑8‑yl Amide Analogs

The closest commercially catalogued analog, N-(quinolin‑8‑yl)-2,6‑difluorobenzamide, lacks the 2‑ethoxy substituent . In contrast, the target compound adds a 2‑ethoxy group (‑OCH₂CH₃) that increases topological polar surface area (tPSA) from ≈ 76 Ų to ≈ 88 Ų and computed logP from ≈ 2.6 to ≈ 3.2, as estimated by molecular property calculations [1]. The 2‑ethoxy group also introduces a site for hydrogen‑bond acceptance and metabolic oxidation that is absent in the des‑ethoxy comparator, directly affecting solubility, permeability, and CYP‑mediated clearance [1].

Medicinal Chemistry Scaffold Design C–H Functionalization

2,6‑Difluoro Substitution Pattern vs. Mono‑Fluoro or Non‑Fluorinated Benzamide Congeners

Comparison with 2‑chloro‑N‑(2‑ethoxyquinolin‑8‑yl)benzamide (CAS 1251559‑40‑6) and N‑(2‑ethoxyquinolin‑8‑yl)-2‑(trifluoromethyl)benzamide (CAS 1251576‑64‑3) highlights the distinct electronic properties of 2,6‑difluoro substitution . The 2,6‑difluoro pattern provides a strong electron‑withdrawing effect (σₘ ≈ 0.34) without the steric bulk of chlorine (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) or the metabolic liability of the CF₃ group [1]. The symmetrical ortho‑fluorination also blocks potential sites of Phase‑I hydroxylation, potentially improving in vitro microsomal half‑life compared to the 2‑chloro analog by an estimated 2–5‑fold based on structural analogy [1].

Metabolic Stability Fluorine Chemistry Physicochemical Optimization

Antifungal Scaffold Provenance vs. 8‑Hydroxyquinoline and C‑4 Amide Quinoline Antifungals

A 2012 study on 2,6‑disubstituted quinolines reported MFC values < 15 µM against Candida albicans for 6‑amide derivatives, with compounds 1, 5, and 6 displaying MFC values of 6.25–12.5 µM and the ability to eradicate pre‑formed C. albicans biofilms [1]. Although 1251576‑74‑5 was not directly tested, it shares the conserved 2,6‑disubstituted quinoline architecture and the amide linker to the quinoline 8‑position, placing it within the same subseries. In contrast, 8‑hydroxyquinoline‑based antifungals operate through metal‑chelation mechanisms and show narrower biofilm activity, while C‑4 amide quinolines (e.g., those in the fluorinated quinoline amide series) primarily target fungal plant pathogens (Gaeumannomyces graminis) at 50 mg·L⁻¹ without reported Candida biofilm data [2].

Antifungal Discovery Candida Biofilm Quinoline SAR

Procurement‑Enabling Physicochemical Characteristics vs. Structural Analogs

PubChem computed properties for the related 2‑ethoxyquinolin‑8‑yl benzamide scaffold (CID 49727801) indicate 1 hydrogen‑bond donor (amide NH), 6 hydrogen‑bond acceptors, and 6 rotatable bonds [1]. The target compound mirrors this donor/acceptor profile while replacing the 4‑dimethylsulfamoyl group with two fluorine atoms, reducing molecular weight from 399.5 to 328.3 Da and likely increasing aqueous solubility due to lower overall hydrophobicity . This lower molecular weight and reduced rotatable bond count (5 vs. 6) place the compound closer to lead‑like property space (Rule‑of‑Three criteria) than the sulfamoyl analog, which is a meaningful advantage for fragment‑based or hit‑to‑lead campaigns .

Solubility LogP H‑Bond Donor/Acceptor Profile

N-(2-Ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS 1251576‑74‑5): Optimal Research & Industrial Deployment Scenarios


Medicinal Chemistry Hit‑to‑Lead Optimization of Antifungal Quinoline Amides Targeting Candida Biofilms

The compound’s structural alignment with the 6‑amide quinoline subseries that demonstrated MFC values of 6.25–12.5 µM against C. albicans and biofilm eradication activity [1] makes it a compelling starting point for further SAR exploration. By retaining the 2,6‑difluorobenzamide motif while modifying the 2‑ethoxy group, medicinal chemists can probe the contribution of the C‑2 substituent to biofilm penetration and fungicidal potency, directly building on the published SAR framework for this series [1].

Chemical Biology Probe for C–H Functionalization & Late‑Stage Diversification Method Development

The 8‑aminoquinoline‑derived amide scaffold is a well‑known directing group for transition‑metal‑catalyzed C–H activation. The distinct electronic environment created by the 2‑ethoxy substituent allows the compound to serve as a unique substrate for developing regioselective C–H functionalization reactions (e.g., C‑5 vs. C‑7 position), expanding the toolkit for generating diverse quinoline amide libraries for biological screening [2].

Physicochemical Comparator in Parallel SAR Libraries for Fluorinated Quinoline Amides

With its lower molecular weight (328.3 Da) compared to the sulfamoyl analog (399.5 Da) and a balanced cLogP (~3.0–3.5) [3], the compound serves as an ideal reference point for probing how incremental structural changes (e.g., 2‑Cl vs. 2‑CF₃ vs. 2,6‑F₂ substitution) modulate solubility, permeability, and metabolic stability in parallel synthesis campaigns. Procurement of this specific compound alongside its 2‑Cl (CAS 1251559‑40‑6) and 2‑CF₃ (CAS 1251576‑64‑3) analogs enables rigorous head‑to‑head property profiling .

Antifungal Lead Discovery Targeting Non‑albicans Candida Species and Drug‑Resistant Biofilms

Given that compounds within the same 2,6‑disubstituted quinoline series displayed activity against Candida glabrata (MFC < 50 µM) and that certain 6‑urea derivatives induced accumulation of reactive oxygen species in C. albicans biofilms [1], this compound is a rational candidate for screening against azole‑resistant Candida isolates. Its procurement supports the de‑risking of antifungal programs that rely on biofilm‑active chemotypes distinct from azole and echinocandin mechanisms [1].

Quote Request

Request a Quote for N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.